
4-(Bis(2-chloroethyl)amino)-3-buten-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bis(2-chloroethyl)amino)-3-buten-2-one is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to an amino group, which is further connected to a butenone structure. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-chloroethyl)amino)-3-buten-2-one typically involves the reaction of 2-chloroethylamine with a suitable butenone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the purity of the compound, making it suitable for various applications.
化学反应分析
Types of Reactions
4-(Bis(2-chloroethyl)amino)-3-buten-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
4-(Bis(2-chloroethyl)amino)-3-buten-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-(Bis(2-chloroethyl)amino)-3-buten-2-one involves its interaction with cellular components, leading to various biological effects. The compound can alkylate DNA, RNA, and proteins, disrupting their normal functions. This alkylation process is facilitated by the chloroethyl groups, which form covalent bonds with nucleophilic sites on biomolecules. The disruption of DNA and RNA synthesis can lead to cell death, making the compound a potential anticancer agent.
相似化合物的比较
4-(Bis(2-chloroethyl)amino)-3-buten-2-one can be compared with other similar compounds, such as:
Melphalan: A nitrogen mustard alkylating agent used in cancer treatment.
Chlorambucil: Another nitrogen mustard used in chemotherapy.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
The uniqueness of this compound lies in its specific structure, which allows for targeted alkylation and potential therapeutic applications. Its ability to form stable derivatives also makes it a versatile compound for various research and industrial applications.
属性
CAS 编号 |
54139-52-5 |
|---|---|
分子式 |
C8H13Cl2NO |
分子量 |
210.10 g/mol |
IUPAC 名称 |
(E)-4-[bis(2-chloroethyl)amino]but-3-en-2-one |
InChI |
InChI=1S/C8H13Cl2NO/c1-8(12)2-5-11(6-3-9)7-4-10/h2,5H,3-4,6-7H2,1H3/b5-2+ |
InChI 键 |
HYPUWAYVEZCBKH-GORDUTHDSA-N |
手性 SMILES |
CC(=O)/C=C/N(CCCl)CCCl |
规范 SMILES |
CC(=O)C=CN(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


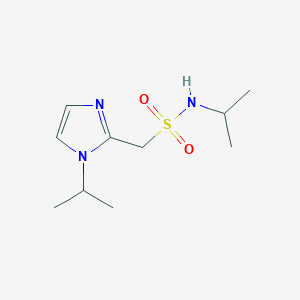
![6-Amino-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13962016.png)

![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13962028.png)
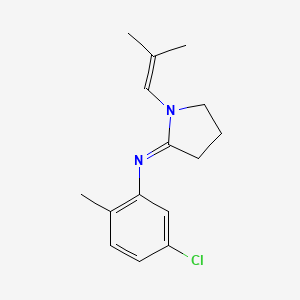

![7H-Furo[2,3-f]indole](/img/structure/B13962048.png)
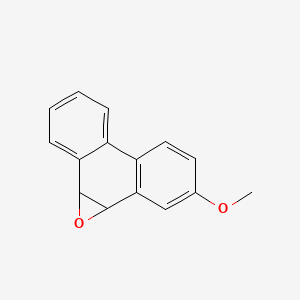

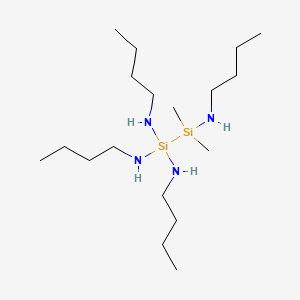
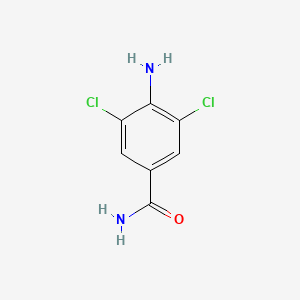
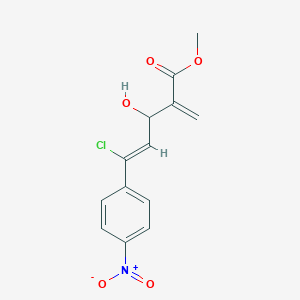
![Pyrimido[4,5-B][1,4]oxazepine](/img/structure/B13962092.png)
![Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13962094.png)
